Cas no 2228707-98-8 ((2-methyl-2H-indazol-3-yl)methyl sulfamate)

(2-methyl-2H-indazol-3-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (2-methyl-2H-indazol-3-yl)methyl sulfamate
- 2228707-98-8
- EN300-1987742
-
- インチ: 1S/C9H11N3O3S/c1-12-9(6-15-16(10,13)14)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3,(H2,10,13,14)
- InChIKey: ZKNJFQPRLJSGRL-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1=C2C=CC=CC2=NN1C
計算された属性
- せいみつぶんしりょう: 241.05211239g/mol
- どういたいしつりょう: 241.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 95.6Ų
(2-methyl-2H-indazol-3-yl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987742-1.0g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 1g |
$1485.0 | 2023-05-23 | ||
Enamine | EN300-1987742-0.25g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1987742-1g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 1g |
$1485.0 | 2023-09-16 | ||
Enamine | EN300-1987742-10g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1987742-5g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1987742-0.05g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1987742-0.5g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1987742-10.0g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 10g |
$6390.0 | 2023-05-23 | ||
Enamine | EN300-1987742-2.5g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1987742-0.1g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.1g |
$1307.0 | 2023-09-16 |
(2-methyl-2H-indazol-3-yl)methyl sulfamate 関連文献
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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7. Back matter
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
(2-methyl-2H-indazol-3-yl)methyl sulfamateに関する追加情報
Introduction to (2-methyl-2H-indazol-3-yl)methyl sulfamate (CAS No. 2228707-98-8)
Compound with the chemical name (2-methyl-2H-indazol-3-yl)methyl sulfamate and the CAS number 2228707-98-8 represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The indazole core and the sulfamate functional group contribute to its distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The indazole moiety, a fused heterocyclic system consisting of an aromatic benzene ring and a pyrrole ring, is well-known for its presence in numerous pharmacologically active compounds. Its structural versatility allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of molecules derived from it. In particular, the substitution pattern at the 2-position of the indazole ring, as seen in this compound, can significantly influence its biological activity. The presence of a methyl group at this position enhances the compound's stability and reactivity, making it a preferred scaffold for further derivatization.
The sulfamate functional group, -SO₂NH₂, is another key feature of this compound that contributes to its unique chemical behavior. Sulfamates are known for their ability to act as leaving groups in nucleophilic substitution reactions, making them valuable in synthetic transformations. Additionally, sulfamate-containing compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The combination of these two functional groups in (2-methyl-2H-indazol-3-yl)methyl sulfamate suggests potential applications in developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of complex molecules like (2-methyl-2H-indazol-3-yl)methyl sulfamate with greater precision. These tools have been instrumental in predicting the binding affinity of this compound to various biological targets, such as enzymes and receptors. For instance, studies have shown that derivatives of indazole sulfamates can interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. This has spurred interest in exploring the potential of (2-methyl-2H-indazol-3-yl)methyl sulfamate as a lead compound for drug development.
In vitro studies have demonstrated that (2-methyl-2H-indazol-3-yl)methyl sulfamate exhibits promising biological activity against certain cancer cell lines. The compound has been found to inhibit the growth of these cells by interfering with key signaling pathways involved in tumor progression. Furthermore, preliminary investigations suggest that it may possess anti-inflammatory properties by modulating the activity of inflammatory cytokines. These findings highlight the potential therapeutic value of this compound and warrant further exploration.
The synthesis of (2-methyl-2H-indazol-3-yl)methyl sulfamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the indazole core through cyclization reactions followed by functionalization at the 3-position with a methyl sulfamate group. Advances in synthetic methodologies have enabled more efficient and sustainable approaches to producing this compound, which is crucial for large-scale applications in drug development.
The role of (2-methyl-2H-indazol-3-yl)methyl sulfamate as an intermediate in pharmaceutical synthesis underscores its importance in modern drug discovery. Its structural features make it a versatile building block for creating novel molecules with tailored biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in the development of next-generation therapeutics.
In conclusion, (2-methyl-2H-indazol-3-yl)methyl sulfamate (CAS No. 2228707-98-8) is a compound with remarkable potential in pharmaceutical chemistry. Its unique structural composition and demonstrated biological activities make it a valuable asset in drug discovery efforts. As research progresses, further insights into its mechanisms of action and synthetic applications will continue to expand its utility in developing innovative therapeutic strategies.
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